(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decane is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the chloroethyl group, and final functionalization to achieve the desired stereochemistry. Common reagents used in these reactions include boron-containing compounds, chlorinating agents, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chloroethyl group with other functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic boron-containing molecules with varying functional groups. Examples include:
- (1S,2S,6R,8S)-4-[(1S)-1-bromoethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
- (1S,2S,6R,8S)-4-[(1S)-1-iodoethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Uniqueness
What sets (1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[611
Properties
CAS No. |
85167-12-0 |
---|---|
Molecular Formula |
C12H20BClO2 |
Molecular Weight |
242.55 g/mol |
IUPAC Name |
(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C12H20BClO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6H2,1-4H3/t7-,8+,9+,10-,12+/m1/s1 |
InChI Key |
LNJGJPHOEZVFMM-LNGZZDABSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](C)Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.